

Application Notes and Protocols: Use of Ertapenem in a Murine Thigh Infection Model

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Compound of Interest		
Compound Name:	Ertapenem(1-)	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the murine thigh infection model to evaluate the efficacy of ertapenem. This model is a cornerstone in preclinical antimicrobial research, allowing for the assessment of pharmacokinetics (PK) and pharmacodynamics (PD) of antibiotics in a standardized in vivo setting that mimics human soft tissue infections.[1][2][3]

The murine thigh infection model is particularly valuable for studying carbapenems like ertapenem, as it allows for the determination of key efficacy parameters, such as the time the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC), which is a critical predictor of therapeutic success for β-lactam antibiotics.[4][5][6]

Experimental Protocols Murine Neutropenic Thigh Infection Model Protocol

This protocol outlines the steps to establish a neutropenic murine thigh infection to test the efficacy of ertapenem against various bacterial pathogens.[1][2]

- a. Animal Model and Strain Selection:
- Species: Mouse (Mus musculus)

Methodological & Application





- Strain: ICR (CD-1) or CBA/J mice are commonly used.[7][8] ICR mice are often used for establishing neutropenic models.[7] CBA/J mice can be used for studies involving immunocompetent hosts to assess the contribution of the host's defenses.[7]
- Age and Weight: 5-6 week old female mice, weighing 23 to 27 g.[2][8]
- b. Induction of Neutropenia:
- To minimize the influence of the host immune system and standardize the model, mice are often rendered neutropenic.[1][2]
- Administer cyclophosphamide intraperitoneally (IP). A common regimen involves two doses:
 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[2][8]
 This should result in neutrophil counts below 100 cells/mm³.[8]
- In some studies, to prolong the half-life of ertapenem and better simulate human pharmacokinetics, renal impairment can be induced with a single intraperitoneal injection of uranyl nitrate (5 mg/kg) 3 days prior to infection.[4][7][9]
- c. Bacterial Strain Preparation and Inoculation:
- Bacterial Strains:Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae (including extended-spectrum β-lactamase (ESBL)-producing strains) are frequently used.[4]
 [5][7][9]
- Inoculum Preparation: Prepare a bacterial suspension from a fresh subculture (incubated for less than 20 hours).[4][9] Dilute the suspension to achieve a final inoculum concentration of approximately 10⁵ to 10⁶ CFU/mL.[4][7] Confirm the final inoculum concentration using serial dilution and plating.[4]
- Infection: Anesthetize the mice using isoflurane.[8] Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into each thigh.[4][8]
- d. Ertapenem Administration:
- Preparation: Reconstitute ertapenem powder with sterile water for injection immediately before use.[7]



- Route of Administration: Administer ertapenem via subcutaneous (SC) injection in a volume of 0.2 mL.[4][7][9]
- Dosing Regimen: Treatment typically begins 2 hours post-infection.[4][7][9] A common dosing regimen to simulate human exposure is 50 mg/kg every 6 hours (q6h).[7][9] This regimen in mice produces a pharmacokinetic profile comparable to a 1 g once-daily dose in humans.[7]
- e. Assessment of Efficacy:
- Primary Endpoint: The change in bacterial density (log₁₀ CFU/thigh) over a 24-hour period is the primary measure of efficacy.[7]
- Procedure:
 - At the initiation of treatment (0-hour control) and at 24 hours post-treatment, euthanize a subset of mice (typically 3-4 per group) via CO₂ exposure followed by cervical dislocation.
 [7][9]
 - Aseptically dissect the thighs, weigh them, and homogenize them in a sterile diluent (e.g., phosphate-buffered saline).[2][10]
 - Perform serial ten-fold dilutions of the thigh homogenates and plate them onto appropriate agar plates (e.g., trypticase soy agar with 5% sheep's blood).[2]
 - Incubate the plates overnight at 37°C and enumerate the bacterial colonies to determine the CFU per thigh.[2][10]
- Secondary Endpoint: Survival can be assessed over a longer duration of therapy (e.g., 4 days) and for a period after therapy completion.

Pharmacokinetic Analysis Protocol

This protocol describes the methodology for determining the pharmacokinetic parameters of ertapenem in the murine model.

a. Dosing and Sampling:



- Use infected, neutropenic mice for pharmacokinetic studies to ensure the data is relevant to the efficacy studies.[4][7]
- Administer single subcutaneous doses of ertapenem at various concentrations (e.g., 10, 40, and 100 mg/kg).[4]
- Collect blood samples via cardiac puncture from groups of mice (e.g., six mice per time point) at multiple time points over 6 hours post-dose.
- b. Sample Processing and Analysis:
- Centrifuge the blood samples to separate the serum.[4]
- Transfer the serum to polypropylene tubes containing an equal volume of a stabilizing agent such as 0.1 M morpholineethanesulfonic acid (MES)-ethylene glycol (1:1, vol/vol).[4]
- Store the samples at -80°C until analysis.[4]
- Determine ertapenem concentrations in the serum samples using a validated highperformance liquid chromatography (HPLC) assay.[4]
- c. Data Analysis:
- Use a one-compartment model with first-order absorption and elimination to analyze the concentration-time data.[4][7]
- Calculate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t½).[4][7]
- Determine the extent of protein binding in mouse plasma using methods like ultrafiltration.[7] Ertapenem protein binding in mice is approximately 95%, which is comparable to humans.[7]

Data Presentation

The following tables summarize key quantitative data from studies using ertapenem in murine thigh infection models.

Table 1: Ertapenem Pharmacokinetics in Infected Neutropenic Mice



Dose (mg/kg)	Cmax (µg/mL)	Elimination Rate (h ⁻¹)
10	33.89	1.29
40	77.71	1.12
100	161.02	1.05
Data derived from studies with E. coli infection.[4]		

Table 2: Ertapenem Pharmacodynamic Targets against E. coli and K. pneumoniae

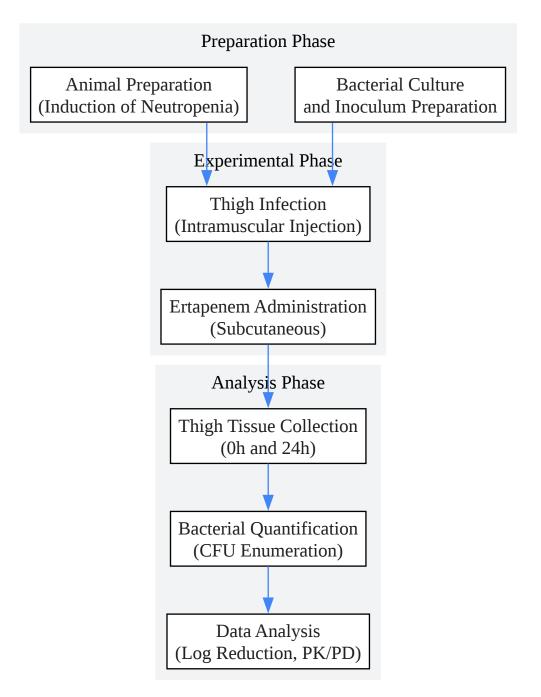
Pharmacodynamic Endpoint	Mean %fT>MIC (Range)
Static Exposure	19% (2-38%)
80% Maximal Effect (ED80)	33% (13-65%)
These pharmacodynamic targets were found to be consistent regardless of the presence of ESBL resistance mechanisms.[4][5][11]	

Table 3: Efficacy of a Human-Simulated Ertapenem Regimen against S. pneumoniae

S. pneumoniae MIC (mg/L)	Average Change in Bacterial Density (log10 CFU/thigh) over 24h	Survival
≤ 2	~ -2.0 to -4.4	Nearly 100%
4	Less pronounced and highly variable killing	-
Regimen: 50 mg/kg q6h subcutaneously. This regimen simulates the exposure of a 1g once-daily dose in humans.[7]		



Visualizations Experimental Workflow

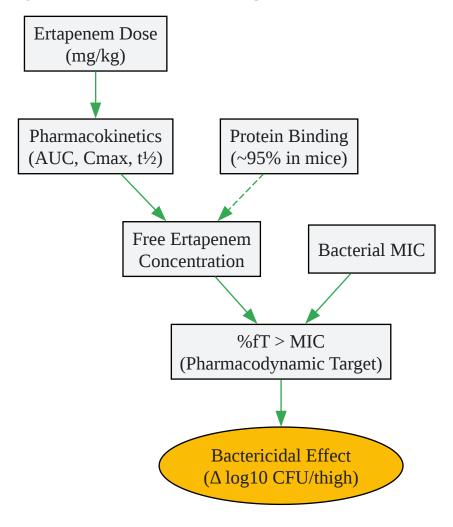


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Caption: Workflow for the murine thigh infection model with ertapenem.



Pharmacodynamic Relationship



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Caption: Key relationships in ertapenem pharmacodynamics.

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